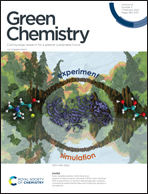In-water oxidative Suzuki coupling of arenes and arylboronic acids using H2O2 as a terminal oxidant†
Green Chemistry Pub Date: 2023-01-26 DOI: 10.1039/D2GC04428E
Abstract
The Suzuki coupling of haloarenes with arylboronic acids is one of the most important C–C bond-forming reactions in organic chemistry. The use of arenes instead of pre-functionalized haloarenes for the (oxidative) coupling was believed to be an attractive green alternative to the classical Suzuki reaction. However, most oxidative Suzuki reactions are performed in organic solvents at high temperatures, which are operationally dangerous [three elements required for combustion: oxidant, heat, and fuel (organic solvent), are unavoidably present] and environmentally unfriendly. Herein, we report a mild oxidative Suzuki reaction in water using hydrogen peroxide as the terminal oxidant for the first time. The elimination of flammable organic solvents from the reaction prevents possible fires and explosions (starving the solvent) while the use of hydrogen peroxide as the oxidant generates no oxidant-derived waste but water as the only byproduct, both of which, represent a significant achievement from the perspective of green chemistry. By merging our Fenton-bromide system (in water) with the Suzuki reaction (in water), this new formal oxidative Suzuki coupling reaction was demonstrated with 34 examples and tolerated with many common functional groups. In addition, we showcase the extension of this strategy to two cross-dehydrogenative couplings (oxidative Heck and oxidative Sonogashira), which further expands the utility of this green strategy in organic synthesis.

Recommended Literature
- [1] Detection of the nanomolar level of total Cr[(iii) and (vi)] by functionalized gold nanoparticles and a smartphone with the assistance of theoretical calculation models†
- [2] Application of metal organic frameworks M(bdc)(ted)0.5 (M = Co, Zn, Ni, Cu) in the oxidation of benzyl alcohol†
- [3] Front cover
- [4] Engineering the crystal orientation of Na3V2(PO4)2F3@rGO microcuboids for advanced sodium-ion batteries†
- [5] A total synthesis of prostaglandin E1 and related substances via endo-bicyclohexane intermediates
- [6] Front cover
- [7] Is Cu a stable electrode material in hybrid perovskite solar cells for a 30-year lifetime?†
- [8] Influence of film-thickness on the ozone detection of perovskite La0.8Pb0.1Ca0.1Fe1−xCoxO3 based sensors
- [9] Contents list
- [10] Decoration of boron nanoparticles on a graphene sheet for ammonia production from nitrate†

Journal Name:Green Chemistry
Research Products
-
CAS no.: 179111-05-8
-
CAS no.: 107-09-5









